molecular formula C10H14ClNO2 B8567974 3-(3-Chloropropoxy)-4-methoxyaniline CAS No. 846023-25-4

3-(3-Chloropropoxy)-4-methoxyaniline

Cat. No.: B8567974
CAS No.: 846023-25-4
M. Wt: 215.67 g/mol
InChI Key: BDJIGFYJGZRBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropoxy)-4-methoxyaniline is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

846023-25-4

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-(3-chloropropoxy)-4-methoxyaniline

InChI

InChI=1S/C10H14ClNO2/c1-13-9-4-3-8(12)7-10(9)14-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3

InChI Key

BDJIGFYJGZRBIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(3-chloropropoxy)-1-methoxy-4-nitrobenzene (2.15 g, 8.77 mmol) and tin (II) chloride dihydrate (6.1 g, 27.11 mmol) in 50 mL of ethyl acetate was heated at reflux for 6.5 hours. The reaction mixture was cooled to room temperature and poured into 250 mL of saturated aqueous sodium bicarbonate. After stirring for 40 minutes, additional ethyl acetate was added and the layers were separated. The organic layer was washed with saturated sodium bicarbonate and water then dried over magnesium sulfate and filtered. The solution was concentrated in vacuo and purified by flash column chromatography, eluting with 1:1 hexane: ethyl acetate, to provide 753 mg of 3-(3-chloropropoxy)-4-methoxyaniline as a dark brown oil; 1H NMR (400 MHz, DMSO-d6) δ 2.13 (m, 2H), 3.62 (s, 3H), 3.78 (t, J=6 Hz, 2H), 3.96 (t, J=6 Hz, 2H), 4.77 (br s, 2H), 6.10 (dd, J=8, 2 Hz, 1H), 6.29 (d, J=2 Hz, 1H), 6.66 (d, J=8 Hz, 1H); MS (ES) m/z216.1, 218.1 (M+H)+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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